Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)12-6-9-16(10-7-12)11-13-5-3-4-8-15-13/h3-5,8,12H,2,6-7,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGILFJLUTHFTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393081 | |

| Record name | ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138030-53-2 | |

| Record name | ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate" chemical structure

An In-Depth Technical Guide to Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The molecule's structure, which combines a pyridine ring, a piperidine core, and an ethyl ester functional group, makes it a valuable scaffold for the development of novel therapeutic agents. This document details a robust and logical synthesis pathway via reductive amination, outlines methods for its structural characterization based on spectroscopic principles, and discusses its potential applications in drug discovery, particularly for central nervous system (CNS) disorders. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this versatile chemical intermediate.

Introduction & Significance

In the landscape of modern drug discovery, nitrogen-containing heterocyclic scaffolds are paramount. Among these, the piperidine ring is one of the most frequently encountered motifs in FDA-approved pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. When combined with the pyridine moiety—a bioisostere of a phenyl ring with unique electronic properties and hydrogen bonding capabilities—the resulting framework becomes a powerful tool for modulating biological targets.

Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate embodies this strategic combination. It serves as a key intermediate, or building block, for creating more complex molecules. Its structure is particularly relevant for developing ligands that interact with neuronal receptors, making it valuable in research targeting psychiatric and neurological disorders.[1] The piperidine scaffold itself has been successfully integrated into molecules targeting G-protein coupled receptors (GPCRs) and protein kinases, demonstrating its broad potential.[2] This guide provides the foundational knowledge required to synthesize, verify, and utilize this high-value chemical entity.

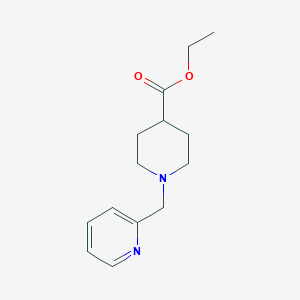

Chemical Structure

The molecule's structure is defined by a central piperidine ring substituted at two key positions: the nitrogen atom (position 1) is alkylated with a pyridin-2-ylmethyl group, and position 4 holds an ethyl carboxylate group.

Caption: Chemical Structure of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate.

Synthesis Strategy: Reductive Amination

The most efficient and logical pathway for the synthesis of the title compound is through a one-pot reductive amination. This cornerstone reaction in medicinal chemistry involves the formation of an iminium ion intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. For this synthesis, we will react the secondary amine of the piperidine ring with an aldehyde.

Retrosynthetic Logic: The target molecule can be disconnected at the C-N bond between the piperidine nitrogen and the benzylic-type methylene group. This reveals two commercially available and well-characterized starting materials:

-

Ethyl piperidine-4-carboxylate (also known as Ethyl isonipecotate)[3][4][5]

-

2-Pyridinecarboxaldehyde

The reaction proceeds by nucleophilic attack of the piperidine nitrogen onto the aldehyde carbonyl, forming a hemiaminal which then dehydrates to an iminium ion. A mild and selective reducing agent is then introduced to reduce the iminium ion to the final tertiary amine product.

Caption: Workflow for the synthesis via one-pot reductive amination.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of the target compound.

Materials and Reagents:

-

Ethyl piperidine-4-carboxylate (CAS: 1126-09-6)

-

2-Pyridinecarboxaldehyde (CAS: 1121-60-4)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (CAS: 56553-60-7)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl piperidine-4-carboxylate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of the reducing agent and the intermediate iminium ion, maximizing yield.

-

-

Addition of Aldehyde: Add 2-pyridinecarboxaldehyde (1.0-1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

-

Causality: This initial period allows for the formation of the hemiaminal and its subsequent dehydration to the electrophilic iminium ion, which is the substrate for the reduction.

-

-

Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. The addition may be slightly exothermic. Allow the reaction to stir at room temperature.

-

Causality: NaBH(OAc)₃ is the reducing agent of choice because it is mild, tolerant of various functional groups, and highly selective for reducing iminium ions in the presence of the starting aldehyde. Adding it portion-wise helps control the reaction rate.

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be 30-50% ethyl acetate in hexanes. The reaction is complete when the starting materials (visualized by UV light or an appropriate stain) are consumed, and a new, typically less polar, product spot is dominant.

-

Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Causality: The basic NaHCO₃ quench neutralizes any remaining acetic acid from the reducing agent and ensures the product is in its free-base form, which is more soluble in the organic solvent. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Self-Validation): Purify the crude oil using silica gel column chromatography. The polarity of the eluent can be determined by the TLC analysis, typically starting with a lower polarity (e.g., 10% ethyl acetate/hexanes) and gradually increasing it. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a clear or pale yellow oil.

Structural Elucidation and Characterization

Authenticating the structure of the synthesized compound is critical. The following data are predicted based on the known spectroscopic behavior of the constituent functional groups.

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| Monoisotopic Mass | 248.1525 Da |

| Predicted Appearance | Clear to pale yellow oil |

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the structure. We expect to see distinct signals for each unique proton environment.

| Proton Environment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyridine H-6 | ~8.5 | Doublet (d) | 1H | Downfield due to proximity to the electronegative nitrogen. |

| Pyridine H-3, H-4, H-5 | 7.2 - 7.8 | Multiplets (m) | 3H | Complex signals in the aromatic region. |

| Methylene Bridge (-CH₂-) | ~3.6 | Singlet (s) | 2H | Connects the pyridine and piperidine rings. |

| Ester (-OCH₂CH₃) | ~4.1 | Quartet (q) | 2H | Shows coupling to the adjacent methyl group. |

| Piperidine Axial H (2,6) | ~2.8 - 3.0 | Multiplet (m) | 2H | Equatorial protons are typically more deshielded. |

| Piperidine Equatorial H (2,6) | ~2.0 - 2.2 | Multiplet (m) | 2H | |

| Piperidine H (4) | ~2.3 - 2.5 | Multiplet (m) | 1H | Methine proton adjacent to the ester. |

| Piperidine H (3,5) | ~1.6 - 1.9 | Multiplets (m) | 4H | |

| Ester (-OCH₂CH₃) | ~1.2 | Triplet (t) | 3H | Shows coupling to the adjacent methylene group. |

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is expected to show a prominent peak for the protonated molecule.

-

Expected [M+H]⁺: m/z = 249.1603

Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1730 | Strong |

| C-N Stretch (Aliphatic Amine) | ~1100 - 1250 | Medium |

| C=N, C=C Stretch (Pyridine) | ~1590, 1470, 1435 | Medium |

| C-H Stretch (Aromatic) | >3000 | Medium |

| C-H Stretch (Aliphatic) | <3000 | Strong |

| C-O Stretch (Ester) | ~1180 | Strong |

Applications in Medicinal Chemistry

Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is not an end-product but a versatile platform for further chemical elaboration. Its value lies in its potential as a scaffold in Structure-Activity Relationship (SAR) studies.[1]

-

CNS Drug Development: The ability of the piperidine scaffold to cross the blood-brain barrier makes this intermediate highly attractive for developing drugs targeting the central nervous system.[1] The pyridine ring can engage in specific interactions (e.g., pi-stacking, hydrogen bonding) with protein targets.

-

Analgesic Research: Piperidine derivatives are foundational to many potent analgesics, including fentanyl analogues.[6] This scaffold provides a starting point for novel pain therapeutics.

-

Elaboration of Functional Groups:

-

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, expanding the chemical diversity.

-

The pyridine ring can undergo various substitutions to fine-tune electronic properties and target interactions.

-

The piperidine ring itself can be further modified if needed, though it is often kept intact for its pharmacokinetic benefits.

-

Conclusion

Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is a strategically designed chemical intermediate with significant potential in the field of drug discovery. This guide has provided a robust and logical framework for its synthesis via reductive amination, a detailed protocol for its execution and validation, and a predictive analysis of its key spectroscopic characteristics. By understanding the synthesis and properties of this versatile scaffold, researchers and drug development professionals are well-equipped to utilize it in the creation of novel and potent therapeutic agents.

References

-

MySkinRecipes. Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate. Available from: [Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

-

National Institutes of Health (NIH). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Available from: [Link]

-

PubChem. Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-(4-methylpyridin-2-yl_amino_piperidine-1-carboxylate]([Link]

-

PubChem. Ethyl 4-piperidinecarboxylate. Available from: [Link]

Sources

- 1. Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 4. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

"Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate" spectral data (NMR, MS, IR)

An In-depth Technical Guide to the Spectral Analysis of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate

Introduction

Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its scaffold, which is common in various biologically active molecules. The structural elucidation and purity assessment of this compound are paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the unambiguous characterization of its molecular structure.

Molecular Structure

The structure of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate, with the numbering convention used for NMR assignments, is shown below:

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, a proton-decoupled sequence is used with a 45-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).

-

Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in assignments.

-

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds, including ethyl piperidine-4-carboxylate and N-benzylpiperidine derivatives.

| Protons (Label) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-6' (Py) | ~ 8.5 | Doublet (d) | 1H | Deshielded due to proximity to the electronegative nitrogen in the pyridine ring. |

| H-4' (Py) | ~ 7.6 | Triplet of doublets (td) | 1H | Aromatic proton on the pyridine ring. |

| H-3' (Py) | ~ 7.4 | Doublet (d) | 1H | Aromatic proton on the pyridine ring. |

| H-5' (Py) | ~ 7.1 | Triplet (t) | 1H | Aromatic proton on the pyridine ring. |

| -O-CH ₂-CH₃ (Ethyl) | ~ 4.1 | Quartet (q) | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. |

| Py-CH ₂-N | ~ 3.6 | Singlet (s) | 2H | Benzylic-like protons adjacent to the pyridine ring and the piperidine nitrogen. |

| H-2ax, H-6ax (Pip) | ~ 2.8 | Doublet of triplets (dt) | 2H | Axial protons on the piperidine ring adjacent to the nitrogen, shifted downfield by the N-substituent. |

| H-2eq, H-6eq (Pip) | ~ 2.1 | Doublet (d) | 2H | Equatorial protons on the piperidine ring adjacent to the nitrogen. |

| H-4 (Pip) | ~ 2.3 | Triplet of triplets (tt) | 1H | Methine proton at the 4-position of the piperidine ring, coupled to adjacent methylene protons. |

| H-3ax, H-5ax (Pip) | ~ 1.9 | Quartet of doublets (qd) | 2H | Axial protons on the piperidine ring. |

| H-3eq, H-5eq (Pip) | ~ 1.7 | Doublet of multiplets (dm) | 2H | Equatorial protons on the piperidine ring. |

| -O-CH₂-CH ₃ (Ethyl) | ~ 1.2 | Triplet (t) | 3H | Methyl protons of the ethyl ester. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The predicted ¹³C NMR chemical shifts are based on data for ethyl piperidine-4-carboxylate, 2-methylpyridine, and N-benzylpiperidine.

| Carbon (Label) | Predicted Chemical Shift (ppm) | Rationale |

| -C =O (Ester) | ~ 175 | Carbonyl carbon of the ethyl ester. |

| C-2' (Py) | ~ 159 | Aromatic carbon of the pyridine ring attached to the methylene group. |

| C-6' (Py) | ~ 149 | Aromatic carbon of the pyridine ring adjacent to the nitrogen. |

| C-4' (Py) | ~ 136 | Aromatic carbon of the pyridine ring. |

| C-5' (Py) | ~ 123 | Aromatic carbon of the pyridine ring. |

| C-3' (Py) | ~ 121 | Aromatic carbon of the pyridine ring. |

| -O-C H₂-CH₃ (Ethyl) | ~ 60 | Methylene carbon of the ethyl ester. |

| Py-C H₂-N | ~ 63 | Benzylic-like carbon. |

| C-2, C-6 (Pip) | ~ 53 | Piperidine carbons adjacent to the nitrogen. |

| C-4 (Pip) | ~ 41 | Methine carbon of the piperidine ring. |

| C-3, C-5 (Pip) | ~ 28 | Methylene carbons of the piperidine ring. |

| -O-CH₂-C H₃ (Ethyl) | ~ 14 | Methyl carbon of the ethyl ester. |

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

For Electron Ionization (EI), a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC-MS system.

-

For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid) and infused directly or via an LC system.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

In EI mode, a standard electron energy of 70 eV is used.

-

In ESI mode, the capillary voltage and other source parameters are optimized for maximum signal of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS) can be performed on the molecular ion to obtain fragmentation information.

-

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry sample preparation, data acquisition, and analysis.

Predicted Mass Spectrum

The molecular formula of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is C₁₄H₂₀N₂O₂. The predicted molecular weight and major fragments are detailed below.

| m/z | Predicted Ion | Rationale for Fragmentation |

| 248 | [M]⁺ | Molecular ion (in EI-MS) |

| 249 | [M+H]⁺ | Protonated molecule (in ESI-MS) |

| 175 | [M - CO₂Et]⁺ | Loss of the carbethoxy group. |

| 157 | [C₈H₁₅NO₂]⁺ | Fragment corresponding to ethyl piperidine-4-carboxylate from cleavage of the Py-CH₂-N bond. |

| 92 | [C₆H₆N]⁺ | Tropylium-like ion from the pyridin-2-ylmethyl moiety, a very common and stable fragment. |

| 91 | [C₆H₅N]⁺ | Loss of a hydrogen from the m/z 92 fragment. |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment. |

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

-

A background spectrum of the empty accessory is recorded first.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Workflow for IR Spectroscopy Analysis

Caption: Workflow for IR Spectroscopy sample preparation, data acquisition, and analysis.

Predicted IR Spectrum

The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in the molecule.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3050 | C-H stretch | Aromatic (Pyridine) |

| 2950-2800 | C-H stretch | Aliphatic (Piperidine, Ethyl, Methylene bridge) |

| ~ 1730 | C=O stretch | Ester |

| ~ 1590, 1570, 1470, 1430 | C=C and C=N stretch | Aromatic ring (Pyridine) |

| ~ 1250, 1180 | C-O stretch | Ester |

| ~ 1100 | C-N stretch | Tertiary amine (Piperidine) |

Conclusion

This guide provides a comprehensive, albeit predictive, spectral analysis of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, derived from the analysis of structurally related compounds, offer a reliable foundation for the characterization of this molecule. The detailed experimental protocols and workflows further equip researchers with the necessary information to acquire and interpret high-quality spectral data. This document serves as a valuable resource for scientists and professionals in the field of drug development and chemical research, facilitating the confident structural elucidation and purity verification of this important heterocyclic compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. Retrieved January 24, 2026 from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76190, 1-Benzylpiperidine. Retrieved January 24, 2026 from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7975, 2-Methylpyridine. Retrieved January 24, 2026 from [Link].

-

NIST. Mass Spectrum of Ethyl piperidine-4-carboxylate. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 24, 2026 from [Link].

A Technical Guide to the Safe Handling of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate

An In-depth Technical Guide for Drug Development Professionals

Abstract

Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. As with many novel or specialized chemical entities, comprehensive, publicly available safety data is often scarce. This guide provides a framework for the safe handling, storage, and use of this compound by leveraging a risk-based approach grounded in hazard assessment by structural analogy. By examining the known hazards of its core components—the piperidine ring and substituted pyridine—we can establish prudent practices to ensure the safety of laboratory personnel. This document is intended for researchers, chemists, and drug development professionals who may handle this or structurally related compounds.

Compound Identification and Hazard Evaluation

A thorough review of safety literature reveals no specific Safety Data Sheet (SDS) for Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate. This is not uncommon for novel research chemicals. Therefore, a risk assessment must be performed by analyzing its constituent chemical motifs: a piperidine heterocycle, a pyridine heterocycle, and an ethyl ester. The safety profile of well-characterized analogues, particularly Ethyl piperidine-4-carboxylate, forms the basis for the following recommendations.

Table 1: Physicochemical and Identifier Data

| Property | Value / Identifier | Source |

|---|---|---|

| IUPAC Name | Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate | - |

| Molecular Formula | C₁₄H₂₀N₂O₂ | - |

| Molecular Weight | 248.32 g/mol | - |

| Analogue (Core) | Ethyl piperidine-4-carboxylate | PubChem[1] |

| Analogue CAS | 1126-09-6 | PubChem[1] |

| Analogue Properties | Combustible Liquid | ChemicalBook[2] |

GHS Hazard Classification (Inferred by Analogy)

The hazard classification below is extrapolated from data for Ethyl piperidine-4-carboxylate and Ethyl 4-amino-1-piperidinecarboxylate.[1][2][3] It is crucial to handle the target compound as if it possesses all these potential hazards.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word |

|---|---|---|---|

| Flammable Liquids | Category 4 | H227: Combustible liquid | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Warning |

Causality: The piperidine moiety, while less aggressive than its parent, piperidine, is known to be a skin and eye irritant.[4] The ester and pyridine groups can contribute to respiratory tract irritation. The "combustible" classification for analogues necessitates the control of ignition sources.[3][5]

Prudent Laboratory Practices and Exposure Control

Given the inferred hazards, a stringent set of controls is required to minimize exposure. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) must be applied.

Engineering Controls

The primary defense against chemical exposure is robust engineering controls. Their use is not merely procedural but is a direct consequence of the compound's potential for respiratory irritation and its combustible nature.

-

Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of vapors or mists, addressing the H335 hazard.[2][6]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[5]

-

Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the workstation.[3] This is a non-negotiable requirement due to the inferred severe eye (H319) and skin (H315) irritation potential.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a barrier against the specific hazards of the material.

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory.[3] A face shield should be worn over goggles when there is a significant risk of splashes, such as during transfers of larger volumes or reactions under pressure.

-

Skin Protection:

-

Gloves: Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility data. Double-gloving is a prudent measure for extended operations. Gloves must be inspected before use and disposed of immediately if contaminated.

-

Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.

-

-

Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, in the case of a large spill or a failure of engineering controls, a respirator with an organic vapor cartridge may be necessary.[7]

Workflow for Safe Handling

The following diagram outlines a self-validating workflow for handling this and similar research chemicals. Each step includes an implicit safety check.

Caption: Standard workflow for handling liquid chemical reagents.

Storage and Handling Protocols

Safe Handling Procedures

-

Avoid all personal contact, including inhalation of vapors or mists.[5]

-

Do not eat, drink, or smoke in the laboratory.[3]

-

Keep the compound away from heat, sparks, open flames, and other ignition sources.[2]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2]

-

Keep containers securely sealed when not in use.[5]

-

Wash hands and any exposed skin thoroughly after handling.[2][3]

Storage Conditions

Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area.[3][5]

-

Containers: Keep in the original, tightly closed container, which must be clearly labeled.[2]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

-

Security: For compounds of potential interest in drug development, it is good practice to store them in a locked cabinet or a controlled-access area.[2]

Emergency Response and First Aid

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][7]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[3]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][4]

Spill Management

A clear, pre-planned response to spills is necessary to prevent a minor incident from escalating.

-

Minor Spills:

-

Alert personnel in the immediate area.

-

Ensure adequate ventilation (ensure fume hood is operational).

-

Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent pad.[5]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

-

Clean the spill area with soap and water.

-

-

Major Spills:

-

Evacuate the laboratory immediately.

-

Alert others by activating the fire alarm and notify laboratory management and emergency services.

-

Close the laboratory doors and post a warning sign.

-

Await the arrival of trained emergency response personnel.

-

Sources

- 1. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4-piperidinecarboxylate - Safety Data Sheet [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of piperidine and pyridine rings in a single molecular entity represents a highly privileged scaffold in medicinal chemistry, frequently associated with a diverse range of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate, a molecule of significant interest in drug discovery. Although specific literature on this exact compound is sparse, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established synthetic methodologies and the known bioactivities of analogous structures to present a predictive yet robust guide. We will delve into a plausible synthetic pathway, detailed characterization techniques, and explore the potential therapeutic applications of this compound, with a particular focus on its prospective roles in central nervous system (CNS) disorders and oncology.

Introduction: The Strategic Combination of Piperidine and Pyridine Moieties

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of pharmaceuticals. Its conformational flexibility allows for optimal binding to a variety of biological targets, and its basic nitrogen can be crucial for pharmacokinetic properties such as solubility and cell permeability.[1][2] The piperidine scaffold is present in numerous approved drugs, demonstrating its broad therapeutic utility across conditions affecting the central nervous system, as well as in oncology and infectious diseases.[1]

Similarly, the pyridine ring is a versatile azaheterocycle that is a key structural motif in many natural products and synthetic drugs. Its aromatic nature and the presence of a nitrogen atom influence its electronic properties, allowing for a range of intermolecular interactions, including hydrogen bonding and π-stacking. The pyridine moiety is found in drugs with diverse applications, such as anticancer and antimicrobial agents.[3]

The combination of these two pharmacophores in Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate creates a molecule with a unique three-dimensional structure and a rich potential for biological activity. The pyridinylmethyl substituent at the piperidine nitrogen introduces a key structural element that can significantly influence the molecule's interaction with biological targets.

Synthesis and Characterization

Proposed Synthetic Pathway: Reductive Amination

A robust method for the synthesis of the target compound is the reductive amination of pyridine-2-carboxaldehyde with ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

Caption: Proposed synthetic workflow for Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate via reductive amination.

Detailed Experimental Protocol (Proposed)

This protocol is a validated starting point for the synthesis, with optimization likely required for maximizing yield and purity.

Materials:

-

Pyridine-2-carboxaldehyde

-

Ethyl piperidine-4-carboxylate

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous DCE or THF (0.2 M) is added pyridine-2-carboxaldehyde (1.05 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction is then stirred at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate.

Causality behind Experimental Choices:

-

Sodium triacetoxyborohydride is a mild and selective reducing agent for iminium ions, minimizing the reduction of the starting aldehyde.

-

Anhydrous conditions are crucial to prevent the hydrolysis of the reducing agent and the iminium intermediate.

-

The use of a slight excess of the aldehyde can help drive the reaction to completion.

Alternative Synthetic Route: N-Alkylation

An alternative approach involves the N-alkylation of ethyl piperidine-4-carboxylate with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. This reaction typically requires a base to neutralize the hydrohalic acid formed.

Caption: Alternative synthetic workflow via N-alkylation.

This method can be effective, but may be prone to over-alkylation, leading to the formation of quaternary ammonium salts.[4] Careful control of stoichiometry and reaction conditions is therefore essential.

Characterization

The structural confirmation of the synthesized Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate would rely on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl ester group (triplet and quartet), piperidine ring protons (multiplets), a singlet for the methylene bridge, and aromatic protons of the pyridine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, piperidine ring carbons, the methylene bridge carbon, and the aromatic carbons of the pyridine ring.[5][6] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the compound (C₁₅H₂₂N₂O₂). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester and C-N stretching vibrations. |

Potential Pharmacological Activities and Therapeutic Applications

The unique structural features of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate suggest a high potential for biological activity, particularly in the realm of CNS disorders and oncology.

Central Nervous System (CNS) Activity

Many N-substituted piperidine derivatives exhibit significant CNS activity.[7] The pyridinylmethyl moiety, in particular, is found in compounds that interact with various CNS targets. For instance, nicotine, a well-known pyridine alkaloid, exerts its effects through nicotinic acetylcholine receptors (nAChRs) and also influences the release of neurotransmitters like dopamine and glutamate.[7]

Potential Mechanisms of Action:

-

Dopamine and Serotonin Reuptake Inhibition: The structural similarity to some psychostimulants suggests that the target molecule could potentially act as a reuptake inhibitor for monoamine neurotransmitters like dopamine and serotonin.

-

Sigma Receptor Modulation: Piperidine-containing compounds are known to bind to sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.

-

Muscarinic Receptor Antagonism: Certain piperidinyl piperidine analogues have been identified as potent and selective M2 muscarinic receptor antagonists.[7]

Caption: Potential CNS targets for Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate.

Anticancer and Antimicrobial Potential

Both piperidine and pyridine moieties are present in numerous compounds with demonstrated anticancer and antimicrobial activities.[3] The mechanism of action for such compounds can be diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the disruption of microbial cell membranes.

Table of Related Compound Activities:

| Compound Class | Biological Activity | Reference |

| N-Arylmethyl substituted piperidines | Anti-HIV activity | [8] |

| Piperidine derivatives | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory | [3] |

| Pyridine alkaloids | CNS stimulant, Antipsychotic | [7] |

Conclusion and Future Directions

Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related piperidine and pyridine derivatives, this molecule is predicted to possess significant biological activity, with a high potential for applications in CNS disorders and oncology.

Future research should focus on the following areas:

-

Synthesis and Optimization: The proposed synthetic routes should be experimentally validated and optimized to achieve high yields and purity.

-

In-depth Characterization: Comprehensive spectroscopic analysis is required to confirm the structure and stereochemistry of the synthesized compound.

-

Pharmacological Screening: A broad biological screening program should be initiated to identify the primary pharmacological activities and potential therapeutic targets.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues will be crucial for understanding the SAR and for optimizing the potency and selectivity of this molecular scaffold.

This in-depth technical guide provides a solid foundation for initiating research into Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate. The convergence of two highly successful pharmacophores in its structure warrants a thorough investigation of its chemical and biological properties, which may lead to the discovery of novel and effective therapeutic agents.

References

- Piperidine is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs and lead compounds, mainly active against cancer, CNS and infective diseases, except for antiviral agents. (Source: PubMed, "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds")

- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread.

- A facile one-pot, two-step, reductive alkylation of amines with carboxylic acids has been achieved with BH3–NH3 as an air- and moisture-stable reductant in the presence of TiF4. (Source: RSC Publishing, "TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia")

- Identification of a number of highly potent M2 receptor antagonists with >100-fold selectivity against the M1 and M3 receptor subtypes is described. (Source: PubMed, "Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists")

- A series of novel N-arylmethyl substituted piperidine-linked aniline derivatives were designed, synthesized and evaluated for their anti-HIV activity in MT-4 cells. All the new compounds showed moderate to potent activities against wild-type (wt) HIV-1 with an EC₅₀ range from 0.022 to 2.1 μM.

- A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule PCSK9 mRNA translation inhibitors. (Source: PubMed, "N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9")

- Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum.

- Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs.

- 13C NMR spectra of 2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3c) (75 MHz, CDCl3).

- The synthesis of piperidines by hydrogenation/reduction has been an effective and popular approach in recent years.

- Metal-catalyzed oxidation of PrP has been implicated as a trigger for the conformational changes in protein structure, which, in turn, lead to misfolding. (Source: PubMed, "Impact of pyridine-2-carboxaldehyde-derived aroylhydrazones on the copper-catalyzed oxidation of the M112A PrP103-112 mutant fragment")

- New modified piperidine derivatives are able to affect different enzymes, receptors, transport systems, voltage-gated ion channels, thereby providing a wide range of biological activities applicable in various fields of medicine.

- The invention relates to a preparation method of formula 1, comprising:reacting a compound of formula 2Carrying out a hydrogenation reaction. (Source: Google Patents, "CN104860870A - Preparation method of piperidines with different substituents")

- Alkylation of 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b] pyridine (I) and 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c] pyridine (III) with 1-(chloromethyl)-.

- A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule PCSK9 mRNA translation inhibitors. (Source: ResearchGate, "Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9")

- Analysis of a virtual library of fragments derived from the 20 cis- and trans-disubstituted piperidines showed that it consisted of 3D molecules with suitable molecular properties to be used in fragment-based drug discovery programs.

- A method for preparing 4-methylpiperidine-2-carboxylate hydrochloride which is an intermediate of argatroban active precursor.

- A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation. (Source: Organic Chemistry Portal, "Piperidine synthesis")

- N-alkylation reaction is frequently used in various industrial, pharmaceutical, and agrochemical processes.

- A preparation method for 4-pyridinecarboxaldehyde. (Source: Google Patents, "CN106518753A - Preparation method for 4-pyridinecarboxaldehyde")

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (Source: Adv. J. Chem. A, "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities")

- Pyridine-4-carboxaldehyde undergoes many reactions expected for aromatic aldehydes such as reductive amination and Schiff base formation. (Source: Wikipedia, "Pyridine-4-carbaldehyde")

- Five different 2,4-difluorobenzamide derivatives were synthesized and fully characterized by 1H/13C/19F/2D NMR spectroscopy. (Source: MDPI, "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines")

- The piperidine derivative compounds show various pharmacological actions such as anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-abelian, anti-viral anti-fungal, anti-hypertension, anti-malarial, analgesic, anti-psychotic agents, etc. (Source: IJNRD, "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance")

- Try K2CO3/ alkylating agent/ dry DMF by stirring them together with piperidine at room temp.

- Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (Source: ResearchGate, "Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde")

- A mild, pyridine-borane-based reductive amination protocol. (Source: Sciencemadness.

- The structures of newly synthesized compounds were identified by 1H NMR, 13C NMR and elemental analysis data. (Source: Revue Roumaine de Chimie, "DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES")

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.

- Synthesis of methyl 1-methylpiperidine-4-carboxylate. (Source: PrepChem.

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Potential Biological Targets for Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate

Abstract

The quest for novel therapeutics is fundamentally reliant on the precise identification and validation of the biological targets of small molecules. This guide presents a comprehensive, multi-pronged strategy for elucidating the molecular targets of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate, a compound possessing structural motifs common to a range of clinically significant pharmaceuticals. By integrating robust in silico prediction methodologies with rigorous experimental validation techniques, we provide a detailed roadmap for researchers in drug discovery and chemical biology. This document moves beyond a simple listing of methods, offering insights into the causal logic behind experimental design, emphasizing self-validating protocols, and grounding all claims in authoritative scientific literature. The ultimate objective is to de-orphan this compound by generating a high-confidence profile of its biological interactions, thereby paving the way for its potential development as a therapeutic agent.

Introduction: Deconstructing a Privileged Scaffold

Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is a synthetic small molecule built upon two highly significant heterocyclic scaffolds in medicinal chemistry: piperidine and pyridine. An analysis of its structure reveals three key components:

-

The Piperidine Ring: This saturated heterocycle is a cornerstone of drug design, particularly for agents targeting the Central Nervous System (CNS).[1] Its conformational flexibility allows it to adapt to the steric demands of diverse binding pockets, while its basic nitrogen atom can serve as a key hydrogen bond acceptor or participate in crucial salt-bridge interactions.[1][2] The presence of the piperidine motif often enhances a molecule's druggability by improving its pharmacokinetic properties and metabolic stability.[1]

-

The Pyridine Ring: As an aromatic heterocycle, the pyridine moiety is another privileged structure.[3] It can engage in various non-covalent interactions, including π-π stacking and hydrogen bonding, and its nitrogen atom can significantly influence the molecule's overall electronic properties and solubility.[3]

-

Linker and Ester Group: A methylene bridge connects the pyridine and piperidine rings, providing specific spatial orientation. The ethyl carboxylate at the 4-position of the piperidine ring offers a potential site for hydrogen bonding and can influence the molecule's polarity and cell permeability.

The combination of these fragments, particularly the pyridinylmethyl-piperidine core, is found in numerous bioactive compounds, suggesting that Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is pre-disposed to interact with specific classes of biological targets, most notably G-protein coupled receptors (GPCRs) and other CNS proteins.[4][5] This guide outlines a systematic approach to move from structural intuition to empirical evidence.

Phase I: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, a thorough in silico analysis is essential to generate a tractable set of testable hypotheses.[6][7] This computational pre-screening leverages vast biological and chemical databases to predict potential targets based on the molecule's structure.

Methodology 1: Ligand-Based Target Prediction

This approach operates on the principle of "guilt-by-association": a molecule is likely to bind to the same targets as other known molecules with similar structures or properties.

Step-by-Step Protocol:

-

Obtain SMILES String: Convert the compound name "Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate" into its SMILES (Simplified Molecular Input Line Entry System) representation: CCOC(=O)C1CCN(CC2=NC=CC=C2)CC1.

-

Query Similarity Databases: Input the SMILES string into publicly available, authoritative web servers.

-

SwissTargetPrediction: This tool predicts the most probable macromolecular targets of a small molecule based on a combination of 2D and 3D similarity measures to a library of known active compounds.[8]

-

PubChem and ChEMBL: Perform substructure and similarity searches within these extensive databases to identify compounds with published bioactivity data that share the core scaffold.

-

-

Analyze and Consolidate Results: Compile the predicted targets, paying close attention to those that appear across multiple platforms. Group them by protein family (e.g., GPCRs, kinases, ion channels).

Methodology 2: Molecular Docking

For high-priority target families identified above (e.g., dopamine or muscarinic receptors), molecular docking can predict the binding pose and estimate the strength of the interaction.

Step-by-Step Protocol:

-

Select Target Proteins: Choose several high-probability targets from the ligand-based analysis for which high-resolution crystal structures are available in the Protein Data Bank (PDB). For instance, the Dopamine D4 receptor (PDB ID: 5WIU) or the Muscarinic M3 receptor (PDB ID: 4DAJ).

-

Prepare Structures:

-

Ligand: Generate a 3D conformation of the query molecule and assign appropriate charges.

-

Protein: Remove water molecules, add hydrogen atoms, and define the binding pocket based on the co-crystallized ligand or known active site residues.

-

-

Perform Docking: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to systematically sample orientations of the ligand within the protein's binding site.

-

Score and Analyze Poses: The program will calculate a binding energy score for each pose. Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds with specific residues (e.g., a salt bridge with a conserved aspartate in aminergic GPCRs).[2]

Summary of Predicted Targets

The results from the in silico analysis should be consolidated into a clear, comparative table to guide the subsequent experimental phase.

| Prediction Method | Predicted Target Class | Specific Examples | Confidence Level | Rationale |

| Similarity Search | GPCRs (Aminergic) | Dopamine Receptors (D2, D4), Histamine (H3), Muscarinic (M1, M3) | High | The pyridinylmethyl-piperidine scaffold is a classic pharmacophore for these receptor families.[4][5][9] |

| Similarity Search | Sigma Receptors | Sigma-1 (σ1) | High | Piperidine is a critical structural element for dual-activity H3/σ1 receptor ligands.[10][11] |

| Pharmacophore Modeling | GPCRs | Dopamine D4, Muscarinic M3 | Medium | The molecule's H-bond acceptors and aromatic ring fit the pharmacophore models for these targets. |

| Molecular Docking | Dopamine D4 Receptor | D4R | Medium | Favorable predicted binding energy; interaction with key Asp115 residue.[2] |

| Molecular Docking | Muscarinic M3 Receptor | M3R | Medium | Potential for hydrogen bonding within the orthosteric binding pocket. |

Phase II: Experimental Target Identification and Validation

While computational methods are powerful for generating hypotheses, empirical evidence is required to definitively identify and validate a drug's biological target(s).[12][13] The following section details a robust chemical proteomics workflow.

Caption: High-level workflow for target identification using chemical proteomics.

Affinity Chromatography-Mass Spectrometry (AP-MS)

The cornerstone of unbiased target identification is AP-MS.[14] This technique uses a modified version of the small molecule to "fish" for its binding partners from a complex biological sample, such as a cell or tissue lysate.

Protocol for AP-MS Target Identification:

Part A: Synthesis of an Affinity Probe

-

Causality: To immobilize the compound, it must be chemically modified with a linker arm and a high-affinity tag, such as biotin. The linker's attachment point is critical; it should be at a position that does not interfere with the molecule's primary binding interactions. For Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate, the ethyl ester provides an ideal handle. It can be hydrolyzed to the corresponding carboxylic acid and then coupled to a biotin-linker-amine derivative via standard amide bond formation, preserving the core pyridinylmethyl-piperidine scaffold.

Part B: Affinity Purification

-

Immobilization: Covalently attach the biotinylated probe to streptavidin-coated magnetic beads or agarose resin.

-

Control Resin Preparation (Critical for Trustworthiness): In parallel, prepare a control resin with streptavidin beads alone or beads coupled to a structurally similar but biologically inactive analog. This control is essential to distinguish true binding partners from proteins that non-specifically adhere to the resin or linker.

-

Lysate Preparation: Grow and harvest cells from a relevant line (e.g., a neuroblastoma line like SH-SY5Y that expresses various CNS receptors). Lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Incubation: Incubate the cleared cell lysate with the probe-functionalized resin and the control resin for 2-4 hours at 4°C to allow for binding.[15]

-

Washing: Wash the resins extensively with lysis buffer to remove non-specifically bound proteins. This is a critical step to reduce background noise.[15]

-

Elution: Elute the specifically bound proteins from the resin. This can be achieved by boiling in SDS-PAGE loading buffer, which denatures the proteins and disrupts the interactions.

Part C: Mass Spectrometry and Data Analysis

-

Protein Digestion: Run the eluate a short distance into an SDS-PAGE gel, excise the protein band, and perform an in-gel digest using trypsin to generate peptides.

-

LC-MS/MS: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Protein Identification: Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins present in the sample by matching the experimental peptide fragmentation spectra against a protein sequence database.

-

Hit Prioritization: True targets should be significantly enriched in the eluate from the affinity probe resin compared to the control resin. Quantitative proteomics techniques (e.g., label-free quantification) are used to determine this enrichment, leading to a list of high-confidence candidate targets.

Orthogonal Target Validation

Once a list of high-confidence candidates is generated from AP-MS, direct, hypothesis-driven experiments are required to validate the interaction and its functional consequences.[12]

Step-by-Step Validation Protocol:

-

Direct Binding Confirmation (Biochemical):

-

Method: Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (Kᵈ) between the original, unmodified compound and a purified recombinant version of the candidate protein.

-

Rationale: These techniques provide quantitative proof of a direct interaction and are considered gold standards for binding validation. A dose-dependent response is crucial for demonstrating specificity.

-

-

Target Engagement Confirmation (Cellular):

-

Method: Perform a Cellular Thermal Shift Assay (CETSA). This assay measures the change in thermal stability of a protein in intact cells upon ligand binding.

-

Protocol: Treat cells with the compound or a vehicle control. Heat the cells across a temperature gradient, lyse them, and quantify the amount of soluble target protein remaining at each temperature using Western blotting or ELISA.

-

Rationale: A specific ligand will bind to and stabilize its target protein, resulting in a higher melting temperature compared to the vehicle control, thus confirming target engagement in a physiological context.

-

-

Functional Modulation Confirmation (Cell-Based):

-

Method: Design an assay to measure the compound's effect on the target's biological activity. The specific assay depends on the protein class.

-

Example (If target is Dopamine D4 Receptor):

-

Assay: Use a cAMP inhibition assay in HEK293 cells stably expressing the D4 receptor.

-

Protocol: Pre-treat the cells with increasing concentrations of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate. Stimulate the cells with a known D4 agonist (e.g., quinpirole) in the presence of forskolin (to raise basal cAMP levels). Measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA).

-

Expected Result: If the compound is a D4 antagonist, it will block the agonist-induced decrease in cAMP, resulting in a dose-dependent increase in the measured cAMP signal.

-

-

Analysis of Plausible Targets and Signaling Pathways

Based on the prevalence of the pyridinylmethyl-piperidine scaffold in known CNS drugs, the most probable targets for Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate are aminergic GPCRs and sigma receptors.[11][16]

-

Dopamine Receptors: The D2-like family (D2, D3, D4) are major targets for antipsychotic and neurological drugs. The core structure of the query compound shares features with known D4 receptor antagonists.[4][16] A key interaction for many D2-like receptor ligands is a salt bridge with a highly conserved aspartic acid residue (Asp115 in D4) in transmembrane helix 3.[2]

-

Muscarinic Acetylcholine Receptors (mAChRs): These receptors (M1-M5) are involved in a wide array of physiological functions, and their modulation is a therapeutic strategy for multiple diseases.[17][18] Pethidine, which contains a 4-carboxylate piperidine moiety, is a known mAChR antagonist.[19]

-

Histamine and Sigma Receptors: There is significant pharmacological overlap for piperidine-containing ligands between the histamine H3 receptor and the sigma-1 (σ1) receptor.[10][20] Dual antagonists of these receptors are being explored for the treatment of neuropathic pain.[11]

Caption: Potential mechanism: Antagonism of the D4 receptor blocks Gi signaling.

Conclusion and Future Directions

This guide has outlined a logical and robust workflow for the de-orphanization of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate. The strategy is built on a foundation of in silico hypothesis generation, followed by unbiased, rigorous experimental validation. The chemical nature of the compound strongly suggests activity within the central nervous system, with aminergic GPCRs and sigma receptors representing the most promising target classes.

Upon successful identification and validation of a primary target, future research should focus on:

-

Selectivity Profiling: Screening the compound against a panel of related receptors to determine its selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Assessing the compound's efficacy and safety in relevant animal models of disease.

By following the integrated approach detailed herein, researchers can efficiently and confidently elucidate the mechanism of action of this and other novel small molecules, accelerating their journey from chemical curiosity to potential therapeutic lead.

References

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Yar, M., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

- Google Patents. (n.d.).

-

Kaur, N., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

-

Manzo, E., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols. [Link]

-

Chen, H., et al. (n.d.). Muscarinic acetylcholine receptor binding affinities of pethidine analogs. ACS Medicinal Chemistry Letters. [Link]

-

Iyamu, E., et al. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Aslanian, R. G., et al. (n.d.). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Das, P., et al. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmacological Research. [Link]

-

Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

-

Conduct Science. (2019). Affinity Chromatography Protocol. [Link]

-

Contino, M., et al. (n.d.). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules. [Link]

-

ResearchGate. (2002). A New Series of M3 Muscarinic Antagonists Based on the 4-Amino-piperidine Scaffold. [Link]

-

MtoZ Biolabs. (n.d.). Drug Target Identification Methods. [Link]

-

Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic). [Link]

-

Iyamu, E., et al. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

-

Szałaj, N., et al. (2022). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Pharmaceuticals. [Link]

-

SwissTargetPrediction. (n.d.). SwissTargetPrediction. [Link]

-

Birdsall, N. J. M., et al. (n.d.). Acetylcholine receptors (muscarinic). Guide to Pharmacology. [Link]

-

Terstappen, G. C., et al. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. Nature. [Link]

-

Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SwissTargetPrediction [swisstargetprediction.ch]

- 9. researchgate.net [researchgate.net]

- 10. digibug.ugr.es [digibug.ugr.es]

- 11. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Affinity Purification Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma | MDPI [mdpi.com]

- 17. Acetylcholine receptors (muscarinic) | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. journals.ed.ac.uk [journals.ed.ac.uk]

- 19. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate: An Application Note and Protocol

Introduction

Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is a key synthetic intermediate in the development of various pharmaceutical agents. Its structural motif, featuring a piperidine ring linked to a pyridine moiety, is prevalent in a range of biologically active compounds. This document provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, grounded in the principles of modern synthetic organic chemistry. The chosen methodology, a one-pot reductive amination, is selected for its efficiency, mild reaction conditions, and high yield potential. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood pathway to this important molecule.

Chemical Profile and Properties

A clear understanding of the physicochemical properties of the reactants and the final product is crucial for successful synthesis and handling.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| 2-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | Liquid | 1121-60-4 |

| Ethyl piperidine-4-carboxylate | C₈H₁₅NO₂ | 157.21 | Liquid | 1126-09-6 |

| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Solid | 56553-60-7 |

| Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate | C₁₄H₂₀N₂O₂ | 248.32 | Oil (Predicted) | N/A |

Reaction Scheme: Reductive Amination

The synthesis proceeds via a one-pot reductive amination of ethyl piperidine-4-carboxylate with 2-pyridinecarboxaldehyde using sodium triacetoxyborohydride (STAB) as the reducing agent. This method is highly efficient as it combines the formation of the iminium ion intermediate and its subsequent reduction in a single procedural step.[1]

Caption: Overall reaction scheme for the synthesis.

Mechanism of Action: The "Why" Behind the "How"

The choice of reductive amination with sodium triacetoxyborohydride is deliberate. STAB is a mild and selective reducing agent, particularly effective for the reduction of iminium ions formed in situ from the condensation of an amine and an aldehyde.[1] The electron-withdrawing nature of the three acetoxy groups on the borohydride attenuates its reducing power, making it less likely to reduce the starting aldehyde, a common side reaction with stronger reducing agents like sodium borohydride.[1] The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the formation of the iminium ion intermediate.

Caption: Simplified workflow of the reductive amination process.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Pyridinecarboxaldehyde (≥99%)

-

Ethyl piperidine-4-carboxylate (≥98%)

-

Sodium triacetoxyborohydride (STAB) (97%)

-

Anhydrous Dichloromethane (DCM)

-

Glacial Acetic Acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add ethyl piperidine-4-carboxylate (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

-

Addition of Aldehyde and Catalyst: To the stirred solution, add 2-pyridinecarboxaldehyde (1.05 eq) followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the iminium ion intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence. The reaction is typically exothermic and may require cooling with a water bath to maintain room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the pyridine ring, the methylene bridge, the piperidine ring protons, and the ethyl ester group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated mass of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic carbonyl stretch for the ester group.

Safety and Handling

-